2-Fluoro-3-(pyridin-2-yl)pyridine
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Overview
Description
2-fluoro-3-pyridin-2-ylpyridine is a fluorinated bipyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties, which are influenced by the strong electron-withdrawing nature of the fluorine atom. This compound is particularly notable for its applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-pyridin-2-ylpyridine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .
Another approach involves the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring. These reactions often require the presence of a catalyst and are carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 2-fluoro-3-pyridin-2-ylpyridine may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-3-pyridin-2-ylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Cyclization Reactions: The pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-fluoro-3-pyridin-2-ylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-3-pyridin-2-ylpyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity and selectivity towards these targets. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,3-difluoropyridine
- 2,4-difluoropyridine
Uniqueness
2-fluoro-3-pyridin-2-ylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7FN2 |
---|---|
Molecular Weight |
174.17 g/mol |
IUPAC Name |
2-fluoro-3-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7FN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h1-7H |
InChI Key |
FNUADNXZAXEMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=CC=C2)F |
Origin of Product |
United States |
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